2-sec-Butylphenol

Genotoxicity Toxicology Regulatory Science

2-sec-Butylphenol (CAS 89-72-5), also known as ortho-sec-butylphenol, is a C10 alkylphenol that exists as a colorless to light yellow liquid at room temperature, with a melting point of 12–14°C, boiling range of 226–228°C, density of 0.982 g/mL at 25°C, and negligible water solubility (.

Molecular Formula C10H14O
C2H5(CH3)CHC6H4OH
C10H14O
Molecular Weight 150.22 g/mol
CAS No. 89-72-5
Cat. No. B1202637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-sec-Butylphenol
CAS89-72-5
Synonyms2-(1-methylpropyl)phenol
2-sec-butylphenol
ortho-sec-butylphenol
Molecular FormulaC10H14O
C2H5(CH3)CHC6H4OH
C10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1O
InChIInChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3
InChIKeyNGFPWHGISWUQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
INSOL IN WATER;  SOL IN ALCOHOL, ETHER & ALKALIES
Insoluble in water, slightly soluble in alcohol, ether, and alkalies.
Solubility in water: none
Insoluble

2-sec-Butylphenol (CAS 89-72-5): Procurement-Grade Physical and Safety Profile for Industrial Alkylphenol Selection


2-sec-Butylphenol (CAS 89-72-5), also known as ortho-sec-butylphenol, is a C10 alkylphenol that exists as a colorless to light yellow liquid at room temperature, with a melting point of 12–14°C, boiling range of 226–228°C, density of 0.982 g/mL at 25°C, and negligible water solubility (<0.1 g/100 mL at 20°C) [1]. This ortho-substituted sec-butylphenol is primarily synthesized via Friedel-Crafts alkylation of phenol with butenes and is employed as a chemical intermediate in the production of carbamate insecticides (e.g., Bassa), herbicides, surface-active agents, resins, plasticizers, and more recently as a specialized solvent in lignocellulosic biomass conversion processes [2][3].

Why Generic Substitution of 2-sec-Butylphenol with Other Alkylphenols Fails: Physicochemical and Biological Divergence Among Butylphenol Isomers


Despite sharing the C10H14O molecular formula, the butylphenol isomers—including ortho-sec-butylphenol (CAS 89-72-5), para-sec-butylphenol (CAS 99-71-8), ortho-tert-butylphenol (CAS 88-18-6), and para-tert-butylphenol (CAS 98-54-4)—exhibit fundamentally different physicochemical and biological behaviors that preclude simple substitution in industrial or research applications. Differences in ring substitution position (ortho vs. para) and alkyl branching (sec vs. tert) profoundly alter key properties such as melting point, water solubility, cross-reactivity in immunoassays, and in vivo genotoxic potential [1][2][3]. For instance, the para isomer is a solid at room temperature (mp 46–59°C), whereas the ortho isomer is a liquid (mp 12°C), directly impacting formulation and handling. Furthermore, category-based genotoxicity assessments indicate that while several alkylphenols share a non-clastogenic profile in vivo, the specific evidence for 2-sec-butylphenol is distinct and should not be extrapolated from data on the para isomer or tert-butyl derivatives [4]. The quantitative evidence below demonstrates why 2-sec-butylphenol must be evaluated and procured as a specific entity rather than a generic alkylphenol.

2-sec-Butylphenol (89-72-5): Quantitative Differentiation Evidence Against Key Alkylphenol Comparators


In Vivo Genotoxicity: Negative Micronucleus Test Result for 2-sec-Butylphenol in Comparison to p-sec-Butylphenol and 2-tert-Butylphenol

In a category-based genotoxicity assessment, 2-sec-butylphenol (o-sec-butylphenol, CAS 89-72-5) tested negative in an in vivo micronucleus assay, a key indicator of clastogenic potential. This result was part of a broader evaluation that included p-sec-butylphenol (CAS 99-71-8), 2-tert-butylphenol (CAS 88-18-6), 2,4-di-tert-butylphenol (CAS 96-76-4), 4-tert-butylphenol (CAS 98-54-4), and 6-tert-butyl-m-cresol (CAS 88-60-8), all of which also yielded negative in vivo micronucleus results [1]. The study authors concluded that these category chemicals are not likely clastogenic in vivo, and that further in vivo micronucleus assays on untested substances may not be required by using the category approach, provided supporting physicochemical and (Q)SAR data are available [1].

Genotoxicity Toxicology Regulatory Science

Immunoassay Cross-Reactivity: 2-sec-Butylphenol Exhibits 88% Lower Cross-Reactivity than 4-tert-Butylphenol

A rabbit polyclonal antibody raised against BSA-conjugated alkylphenols demonstrates markedly different cross-reactivity profiles for 2-sec-butylphenol versus 4-tert-butylphenol. For BSA-C6-AP and BSA-C8-AP conjugates, 2-sec-butylphenol shows only 8% and 1% cross-reactivity, respectively, whereas 4-tert-butylphenol exhibits 67% and 27% cross-reactivity [1]. This 8- to 67-fold difference indicates that 2-sec-butylphenol is poorly recognized by antibodies targeting common alkylphenol epitopes, whereas 4-tert-butylphenol is strongly recognized.

Analytical Chemistry Immunoassay Endocrine Disruption

Physical State and Water Solubility: 2-sec-Butylphenol is a Liquid at Room Temperature, Contrasting with Solid 4-sec-Butylphenol

2-sec-Butylphenol (ortho isomer) remains a liquid with a melting point of 12–14°C, whereas its para isomer, 4-sec-butylphenol, is a crystalline solid with a melting point range of 46–59°C [1][2]. Additionally, 2-sec-butylphenol is essentially insoluble in water (<0.1 g/100 mL at 20°C), while 4-sec-butylphenol exhibits measurable water solubility of 0.96 g/L at 25°C [1][3].

Physical Chemistry Formulation Process Engineering

Thermodynamic Stability and Synthesis: sec-Butylphenols Are Thermodynamically Favored over tert-Butylphenols Under Alkylation Conditions

Under Amberlyst-15 catalyzed alkylation of phenol with branched olefins at elevated temperatures (140–150°C), tert-alkylphenols undergo reversible alkylation and subsequent rearrangement to thermodynamically more stable sec-alkylphenols [1]. Notably, while tert-butylphenols do not isomerize to sec-butylphenols under these conditions, tert-alkylphenols with substituents larger than tert-butyl readily rearrange to sec-alkyl isomers [1]. This indicates that sec-butylphenols, including 2-sec-butylphenol, are the thermodynamically preferred products in high-temperature alkylation processes, whereas tert-butylphenols are kinetically trapped.

Organic Synthesis Catalysis Process Chemistry

Acute Toxicity Profile: Mouse Intraperitoneal LD50 of 63 mg/kg for 2-sec-Butylphenol

2-sec-Butylphenol exhibits significant acute toxicity in mice, with an intraperitoneal LD50 of 63 mg/kg and an intravenous LD50 of 60 mg/kg . This classifies the compound as highly toxic (Category 3 or 4 under GHS). The compound is also a primary irritant causing severe skin and eye damage, as indicated by skin irritation data (rabbit, 500 mg/24h severe) and eye irritation (rabbit, 0.05 mg/24h severe) . While comparative LD50 data for other butylphenol isomers under identical conditions are not available in the retrieved sources, this toxicity profile underscores the need for stringent handling and containment.

Toxicology Safety Assessment Occupational Health

Destructive Hydrogenation Reactivity: o-n-Butylphenol > p-n-Butylphenol > p-sec-Butylphenol

A study of homogeneous destructive hydrogenation of isomeric butylphenols at 440°C and high hydrogen pressure revealed a reactivity order of o-n-butylphenol > p-n-butylphenol > p-sec-butylphenol [1]. The rate of total conversion was determined predominantly by the cleavage of the weakest bond in the alkyl group. While 2-sec-butylphenol (ortho isomer) was not directly tested in this study, the data indicate that para-substituted sec-butylphenol is less reactive than both ortho- and para-n-butylphenols under these conditions [1]. Extrapolating this class-level trend suggests that ortho-sec-butylphenol may exhibit intermediate reactivity, but direct experimental validation is lacking.

Hydrogenation Catalysis Reaction Kinetics

High-Value Application Scenarios for 2-sec-Butylphenol (CAS 89-72-5) Based on Quantitative Differentiation Evidence


Genotoxicity-Sensitive Chemical Manufacturing

The negative in vivo micronucleus test result for 2-sec-butylphenol [1] supports its use in the synthesis of pharmaceuticals, agrochemicals, or specialty materials where genotoxic impurities or clastogenic potential must be minimized. This evidence can be leveraged in regulatory submissions and safety assessments to justify the selection of 2-sec-butylphenol over untested or positively clastogenic alkylphenol alternatives.

Environmental Monitoring and Immunoassay Development

The exceptionally low cross-reactivity of 2-sec-butylphenol (8%/1%) with anti-alkylphenol antibodies, compared to 4-tert-butylphenol (67%/27%) [2], makes it a valuable negative control or specificity calibrator in ELISA-based assays for detecting endocrine-disrupting alkylphenols (e.g., nonylphenol, octylphenol) in environmental samples. This selectivity is critical for accurate quantification in complex matrices.

Biphasic Reaction and Solvent Extraction Processes

The liquid physical state (mp 12–14°C) and extremely low water solubility (<0.1 g/100 mL) of 2-sec-butylphenol [3] are ideal for biphasic catalytic reactions, liquid-liquid extractions, and as a hydrophobic solvent in biomass conversion processes. Its use as a solvent for levulinic acid production from cellulose has been demonstrated [4], highlighting its process compatibility and ease of phase separation.

Synthesis of Carbamate Insecticides (Bassa/Fenobucarb)

2-sec-Butylphenol is a well-established intermediate in the production of fenobucarb (Bassa), a widely used carbamate insecticide [5]. The ortho-sec-butyl substitution pattern is essential for the biological activity of the final active ingredient. Procurement of this specific isomer ensures the desired synthetic pathway and product efficacy.

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